

# 4-Nitro-2-(trifluoromethyl)phenylboronic acid safety data sheet

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## Compound of Interest

Compound Name: 4-Nitro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1611430

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An In-depth Technical Guide to the Safe Handling and Application of **4-Nitro-2-(trifluoromethyl)phenylboronic Acid**

## Introduction: A Chemist's Perspective on a Key Building Block

**4-Nitro-2-(trifluoromethyl)phenylboronic acid** (CAS No: 408359-15-9) is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis.<sup>[1][2]</sup> Its utility is rooted in the unique combination of three key functional groups on a single phenyl ring: the boronic acid, a nitro group, and a trifluoromethyl (CF<sub>3</sub>) group. The boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.<sup>[3]</sup> The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electronic properties of the molecule, making it a valuable synthon for creating complex molecular architectures.

In the field of drug development, these features are particularly sought after. The trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[3]</sup> The nitro group, while sometimes a liability, can also serve as a key interaction point or a synthetic handle for further transformations. Indeed, analogs of this scaffold have been investigated in the synthesis of non-steroidal anti-androgens for prostate cancer research.<sup>[4]</sup>

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the safety, handling, and application of this reagent. It moves beyond a simple recitation of safety data to explain the rationale behind the protocols, ensuring a self-validating system of safe and effective laboratory practice.

## Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a reagent's potential hazards is the foundation of safe laboratory work. While a complete toxicological profile for **4-Nitro-2-(trifluoromethyl)phenylboronic acid** is not fully established, data from structurally similar compounds provides a strong basis for a conservative risk assessment.<sup>[5][6]</sup>

### GHS Classification and Hazards

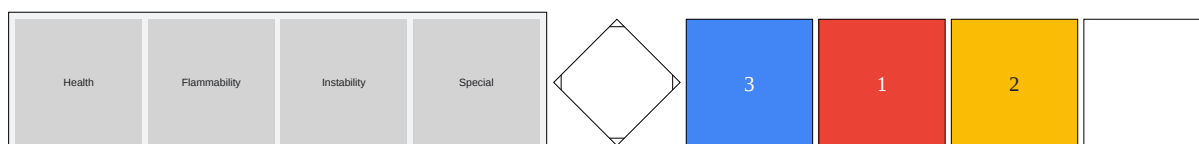
Based on analogous compounds like 4-(Trifluoromethyl)phenylboronic acid and other nitro-substituted aromatics, the primary hazards are categorized as follows.<sup>[7][8]</sup>

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed. <sup>[7]</sup> <sup>[9]</sup>
Skin Corrosion / Irritation	Category 2	H315: Causes skin irritation. <sup>[7]</sup>
Serious Eye Damage / Eye Irritation	Category 2	H319: Causes serious eye irritation. <sup>[10]</sup>
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation. <sup>[5][6]</sup>

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.<sup>[8]</sup> Symptoms of exposure may include irritation of the skin, eyes, and respiratory tract.<sup>[8]</sup> Ingestion can lead to harmful systemic effects.<sup>[6]</sup>

### NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a rapid visual assessment of a substance's hazards.[11][12] The ratings for **4-Nitro-2-(trifluoromethyl)phenylboronic acid** are estimated based on its constituent parts and data from similar chemicals like 4-nitrophenol.[13]



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#### *NFPA 704 Hazard Ratings (Estimated)*

- Health (Blue - 3): Can cause serious or permanent injury. This high rating is derived from the presence of the nitroaromatic group, which can have significant toxicity, and the general hazards of fluorinated compounds.[13]
- Flammability (Red - 1): Must be preheated before ignition can occur. Like most organic solids, it is combustible but not highly flammable at ambient temperatures.[13]
- Instability (Yellow - 2): Readily undergoes violent chemical change at elevated temperatures and pressures. Nitro compounds can be thermally unstable and decompose exothermically. [13]
- Special (White): No special hazard symbol is designated, but users should always be aware of its reactivity.

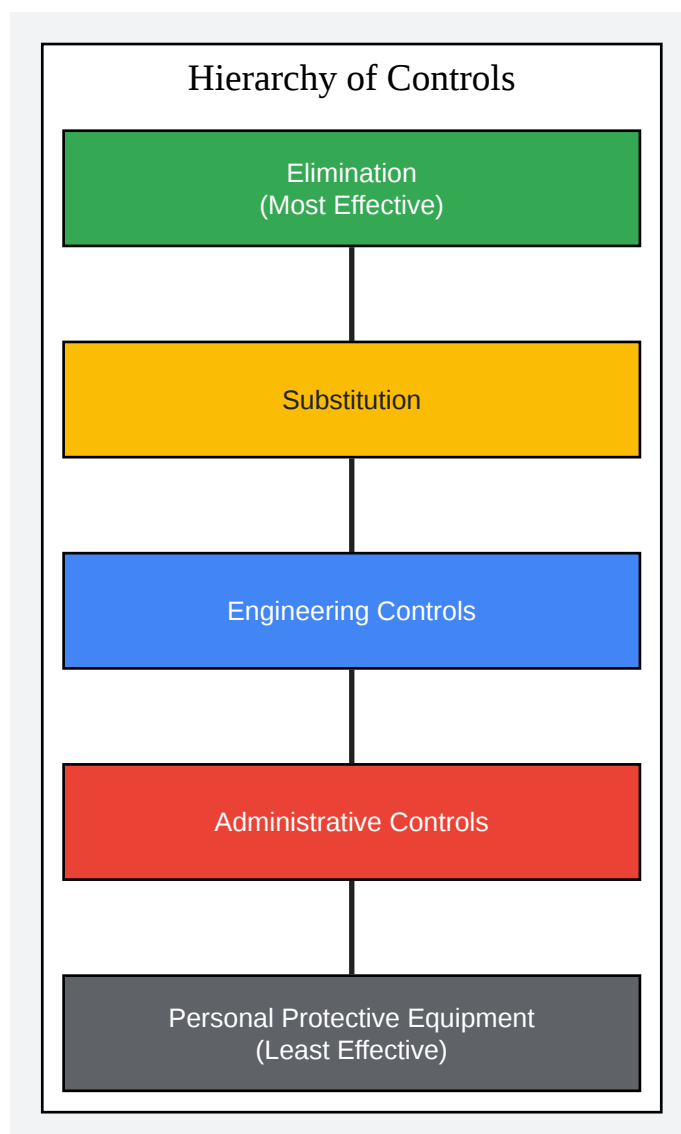
## Section 2: Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its proper storage, handling, and use in reactions.

Property	Value	Source
Chemical Formula	$C_7H_5BF_3NO_4$	[7]
CAS Number	408359-15-9	[7]
Molecular Weight	234.93 g/mol	[7]
Appearance	Light brown to brown solid	[7]
Boiling Point	$351.0 \pm 52.0$ °C (Predicted)	[7]
Density	$1.55 \pm 0.1$ g/cm <sup>3</sup> (Predicted)	[7]
pKa	$6.62 \pm 0.58$ (Predicted)	[7]
Storage	Store at room temperature	[7]

## Section 3: Safe Handling, Storage, and Engineering Controls

The principle of risk mitigation in a laboratory environment follows a "hierarchy of controls." This framework prioritizes the most effective measures to ensure personnel safety.



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*The Hierarchy of Controls for Laboratory Safety.*

## Engineering Controls

The causality here is direct: to prevent inhalation of the fine, potentially hazardous powder, all manipulations must be performed within a certified chemical fume hood.[5] The fume hood provides constant airflow to draw airborne particles away from the user's breathing zone. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

## Personal Protective Equipment (PPE)

- **Hand Protection:** Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling to avoid cross-contamination.[6][9]
- **Eye/Face Protection:** Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
- **Skin and Body Protection:** A lab coat is mandatory. Ensure it is fully buttoned. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
- **Respiratory Protection:** If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (N95 or better) is required.[5][6]

## Handling and Storage

- **Handling:** Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[5] Ensure thorough washing of hands and face after handling.
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] This compound is sensitive to moisture, which can degrade the boronic acid functional group. It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[5]

## Section 4: Emergency Procedures

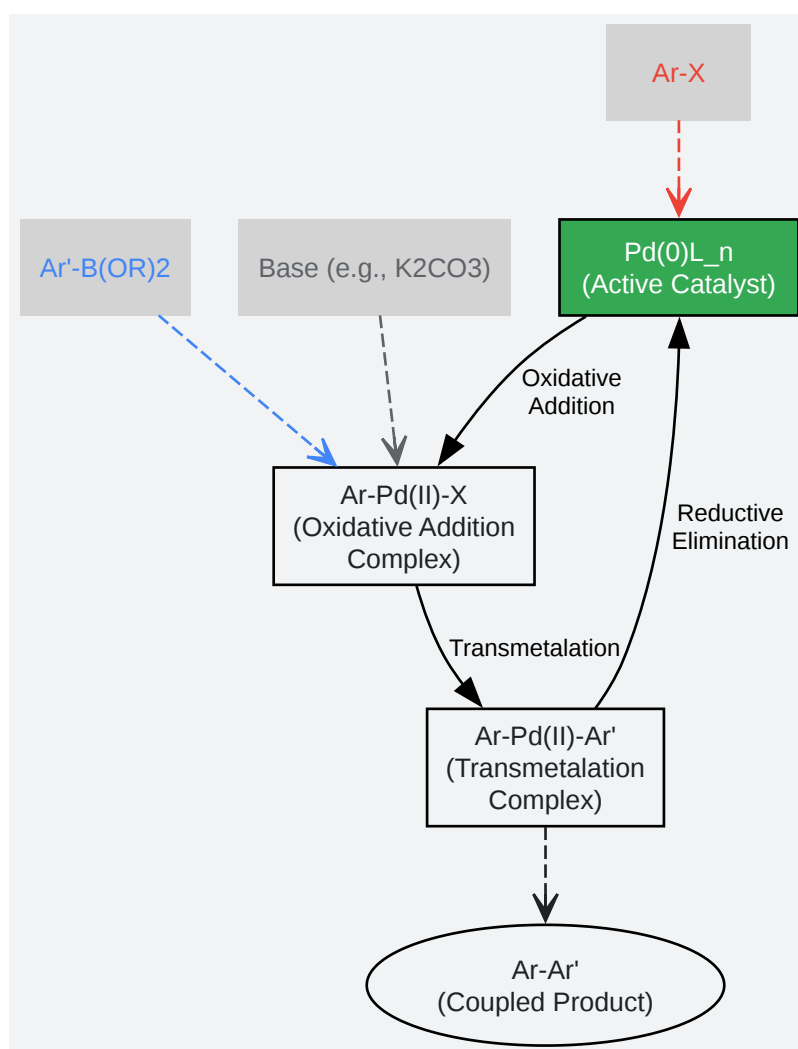
In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Route	First-Aid Protocol	Rationale
Inhalation	Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. <a href="#">[5]</a>	To remove the individual from the source of exposure and ensure oxygenation.
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. <a href="#">[5]</a>	To physically remove the chemical from the skin surface and minimize absorption or irritation.
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. <a href="#">[5]</a>	To dilute and flush out the chemical, preventing or minimizing damage to the cornea and other eye tissues.
Ingestion	Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. <a href="#">[5]</a>	Inducing vomiting can cause further damage to the esophagus. Medical professionals can determine the safest course of action.

- Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[\[6\]](#) Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[\[15\]](#) Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), oxides of boron, and hydrogen fluoride.[\[5\]](#)[\[15\]](#)
- Accidental Release Measures: Evacuate the area. Wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[\[6\]](#)[\[15\]](#) Do not let the product enter drains.[\[6\]](#)

## Section 5: Application Spotlight - A Self-Validating Suzuki-Miyaura Coupling Protocol

**4-Nitro-2-(trifluoromethyl)phenylboronic acid** is a prime substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[16][17] The following protocol provides a detailed, self-validating workflow. The causality for each reagent choice is explained to empower the scientist with a deeper understanding of the system.



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*The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.*[17]

### Step-by-Step Methodology



Objective: To couple **4-Nitro-2-(trifluoromethyl)phenylboronic acid** with 1-bromo-4-iodobenzene.

- Reactor Setup (Inert Atmosphere):
  - To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 eq), **4-Nitro-2-(trifluoromethyl)phenylboronic acid** (1.2 eq), and potassium carbonate ( $K_2CO_3$ , 3.0 eq).
  - Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is crucial. The excess boronic acid drives the reaction to completion. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[\[18\]](#)
- Catalyst and Solvent Addition:
  - Under a positive pressure of inert gas, add the palladium catalyst, such as  $Pd(PPh_3)_4$  (0.02 - 0.05 eq).
  - Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
  - Causality: Palladium(0) is the active catalytic species.[\[19\]](#) The phosphine ligands stabilize the catalyst. The solvent system is chosen to dissolve both the organic substrates and the inorganic base.
- Reaction Execution:
  - Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
  - Causality: Heat provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.
- Monitoring (Self-Validation):
  - After 2-4 hours (or as determined by preliminary experiments), take a small aliquot from the reaction mixture.

- Dilute the aliquot with ethyl acetate, pass it through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting materials.
- Causality: This step provides direct feedback on the reaction's progress, preventing premature workup or unnecessary heating. It is a core component of a self-validating protocol.
- Workup and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Dilute with ethyl acetate and water. Separate the organic layer.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

## Conclusion

**4-Nitro-2-(trifluoromethyl)phenylboronic acid** is an undeniably powerful reagent for constructing complex molecules relevant to pharmaceutical and materials science.<sup>[3][20]</sup> However, its utility is matched by its potential hazards. A safety-first mindset, grounded in a thorough understanding of the chemical's properties and the causality behind safe handling procedures, is non-negotiable. By integrating engineering controls, appropriate PPE, and robust, self-validating experimental protocols, researchers can confidently and safely harness the synthetic potential of this valuable building block.

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